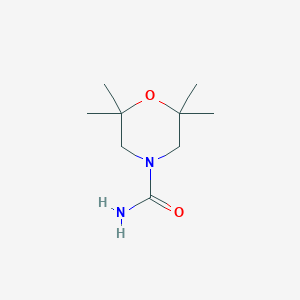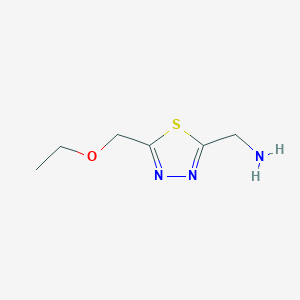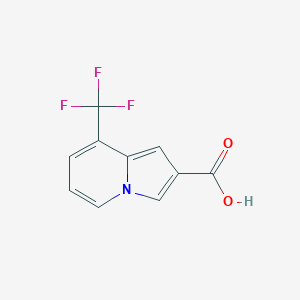
2,2,6,6-Tetramethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylmorpholine-4-carboxamide is an organic compound with a unique structure characterized by a morpholine ring substituted with four methyl groups and a carboxamide group. This compound is known for its stability and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylmorpholine with a suitable carboxylating agent. One common method is the reaction of 2,2,6,6-Tetramethylmorpholine with phosgene or its derivatives under controlled conditions to form the carboxamide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreactors and fixed-bed reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions
2,2,6,6-Tetramethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methyl groups on the morpholine ring can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
2,2,6,6-Tetramethylmorpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
相似化合物的比较
Similar Compounds
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
2,2,6,6-Tetramethylmorpholine-4-carboxamide is unique due to its morpholine ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with piperidine or piperidone rings. Its stability and versatility make it valuable in various applications, distinguishing it from other related compounds.
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3,(H2,10,12) |
InChI 键 |
FAXHPUHNURABQM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC(O1)(C)C)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)


![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)


